N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-34-20-13-11-19(12-14-20)27-23(32)17-35-26-29-28-25-30(16-15-18-7-3-2-4-8-18)24(33)21-9-5-6-10-22(21)31(25)26/h2-14H,15-17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPSTZQSIZIONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C26H23N5O3S
- Molecular Weight : 485.6 g/mol
- CAS Number : 1111151-41-7
Antioxidant and Anti-inflammatory Properties
Research has indicated that compounds with similar triazole and quinazoline scaffolds exhibit significant antioxidant and anti-inflammatory properties. For instance, molecular docking studies have shown that these compounds can effectively inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced models .
Anticancer Activity
The compound's structure suggests potential anticancer activity through inhibition of specific kinases involved in cell proliferation. Similar compounds have been shown to inhibit Polo-like kinase 1 (Plk1), which is overexpressed in various cancers . Additionally, derivatives of quinazoline have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.
The proposed mechanism of action involves the inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory pathways. The downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in the anti-inflammatory effects observed in related compounds .
Study 1: Anti-inflammatory Activity Evaluation
In a study evaluating various derivatives for their anti-inflammatory properties, a compound structurally similar to this compound was tested for its ability to inhibit NO release. The results indicated a significant reduction in NO levels compared to control groups treated with ibuprofen .
Study 2: Anticancer Efficacy
A separate investigation focused on the cytotoxic effects of quinazoline derivatives on A549 lung cancer cells. The study found that certain compounds exhibited IC50 values ranging from 0.009 to 0.026 μM against EGFR, suggesting potent anticancer activity. This highlights the potential for this compound to act similarly as a therapeutic agent in oncology .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Structure A | Anti-inflammatory | 15 |
| Compound B | Structure B | Anticancer | 0.021 |
| N-(4-methoxyphenyl)-2-(...) | Potentially Anti-inflammatory & Anticancer | TBD |
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide serves as a model compound for studying the behavior of triazoloquinazoline derivatives. Its structural properties allow researchers to explore various chemical reactions such as oxidation and substitution reactions, which can lead to the development of new derivatives with enhanced properties.
Biology
Biologically, this compound is being investigated for its potential as a bioactive molecule. Research focuses on its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest it may exhibit significant pharmacological activities including anti-inflammatory and anticancer effects.
Medicine
In medical research, this compound is explored for therapeutic applications. Its potential to modulate biological pathways makes it an attractive candidate for developing new treatments for conditions such as cancer and inflammation. Studies are ongoing to evaluate its efficacy and safety in clinical settings.
Industrial Applications
In industrial contexts, this compound may be utilized in the synthesis of novel materials or as a precursor for more complex molecules. Its unique chemical properties could lead to advancements in material science or pharmaceuticals by providing new functionalities or enhancing existing materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of triazoloquinazoline derivatives. Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Spectral Properties
Comparative data for melting points and spectral characteristics:
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves multi-step reactions, typically starting with triazole ring formation followed by coupling with thioacetamide derivatives. Key steps include cyclocondensation of quinazoline precursors with triazole-forming agents (e.g., hydrazine derivatives) and subsequent thioetherification. Catalysts like anhydrous AlCl₃ are often used for acetamide bond formation. Intermediate characterization relies on 1H/13C NMR to confirm regioselectivity and HPLC for purity assessment .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms thioether linkages.
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations.
- Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns confirming the triazoloquinazoline core .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
Solubility is pH-dependent, with improved solubility in DMSO or aqueous buffers at pH < 5. Stability studies using TGA (thermogravimetric analysis) show decomposition above 200°C. Hydrolytic stability in PBS (pH 7.4) requires testing via HPLC-UV over 24–72 hours to assess degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Use Design of Experiments (DoE) to test variables:
- Temperature : 60–100°C for cyclization steps.
- Catalyst loading : 5–15 mol% AlCl₃ for acetamide coupling.
- Solvent polarity : DMF vs. THF for intermediate solubility. Statistical modeling (e.g., response surface methodology) identifies optimal parameters, reducing side products like hydrolyzed thioethers .
Q. How to resolve contradictions in reported biological activity data across studies?
- Replicate assays under standardized conditions (e.g., ATP-based cytotoxicity assays with fixed cell lines like HeLa or MCF-7).
- Use competitive binding assays (e.g., SPR or ITC) to validate target interactions (e.g., kinase inhibition). Conflicting IC₅₀ values may arise from assay variability; meta-analysis with ANOVA or mixed-effects models clarifies reproducibility .
Q. What strategies validate the compound’s mechanism of action in cancer models?
- In silico docking : Screen against kinase domains (e.g., EGFR or Aurora B) using AutoDock Vina.
- Transcriptomic profiling : RNA-seq of treated cells to identify pathways (e.g., apoptosis or cell cycle arrest).
- Pharmacodynamic studies : Measure biomarkers (e.g., phosphorylated ERK) in xenograft models .
Q. How does structural modification of the triazole ring affect bioactivity and selectivity?
- SAR Table :
| Modification (R-group) | Activity Change | Selectivity Shift | Reference |
|---|---|---|---|
| Phenethyl → Benzyl | IC₅₀ ↓ 30% | Increased EGFR affinity | |
| Methoxy → Ethoxy | Solubility ↑ | Reduced cytotoxicity |
- Replace the triazole with oxadiazole to assess heterocycle dependency .
Q. What analytical methods quantify the compound in biological matrices during pharmacokinetic studies?
- LC-MS/MS : Use a C18 column with acetonitrile/0.1% formic acid gradient. Monitor transitions at m/z 495 → 322 (parent → fragment).
- Validate with spiked plasma samples (LLOQ: 1 ng/mL) and stability tests for freeze-thaw cycles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
